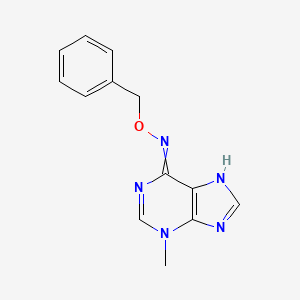
4-(Azepan-1-yl)-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azepan-1-il)-N-fenilanilina es un compuesto orgánico que presenta un anillo de azepano unido a un grupo fenilo a través de un enlace de anilina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(Azepan-1-il)-N-fenilanilina normalmente implica la reacción de anilina con azepano en condiciones específicas. Un método común incluye el uso de un catalizador para facilitar la reacción de sustitución nucleofílica entre la anilina y el azepano. La reacción generalmente se lleva a cabo en un solvente orgánico como el etanol o el metanol a temperaturas elevadas para asegurar una conversión completa.
Métodos de producción industrial
A escala industrial, la producción de 4-(Azepan-1-il)-N-fenilanilina puede implicar reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. El uso de reactores de alta presión y sistemas catalíticos avanzados puede mejorar aún más la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(Azepan-1-il)-N-fenilanilina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución electrofílica o nucleofílica, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes halogenantes para la sustitución electrofílica; nucleófilos como aminas para la sustitución nucleofílica.
Principales productos formados
Oxidación: Formación de los correspondientes derivados de nitro o quinona.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
4-(Azepan-1-il)-N-fenilanilina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-(Azepan-1-il)-N-fenilanilina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede modular la actividad de estos objetivos uniéndose a sus sitios activos, lo que lleva a cambios en las vías celulares y los procesos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1-(Azepan-1-il)dodecan-1-ona: Conocido por su actividad de mejora en la penetración transdérmica.
4-(2-(Azepan-1-il)etoxi)fenilmetanol: Utilizado en la síntesis de materiales avanzados con propiedades ópticas únicas.
Unicidad
4-(Azepan-1-il)-N-fenilanilina se destaca por su disposición estructural específica, que confiere propiedades químicas y físicas únicas.
Propiedades
Número CAS |
54480-47-6 |
|---|---|
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
4-(azepan-1-yl)-N-phenylaniline |
InChI |
InChI=1S/C18H22N2/c1-2-7-15-20(14-6-1)18-12-10-17(11-13-18)19-16-8-4-3-5-9-16/h3-5,8-13,19H,1-2,6-7,14-15H2 |
Clave InChI |
XRZRLUNQDZUYBS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=CC=C(C=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)
![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)



![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)




![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11857374.png)
